

physical and chemical properties of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

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Compound of Interest

Compound Name: *Ethyl 2-bromo-5-chlorothiazole-4-carboxylate*

Cat. No.: B1245196

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An In-depth Technical Guide to Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate**. This versatile heterocyclic compound serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Physical and Chemical Properties

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a white to light yellow or beige crystalline powder.^[1] Its unique thiazole structure, functionalized with bromine, chlorine, and an ethyl carboxylate group, imparts significant reactivity and makes it a valuable building block in organic synthesis.^[1]

Table 1: Physical and Chemical Data for **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate**

Property	Value	Reference
Molecular Formula	C ₆ H ₅ BrCINO ₂ S	[1] [2]
Molecular Weight	270.53 g/mol	[1] [2]
CAS Number	425392-44-5	[1]
Appearance	White to light yellow beige crystalline powder	[1]
Purity	≥ 95% (HPLC)	[1] [2]
InChI Key	GNUVSLOHOLUDJE- UHFFFAOYSA-N	[3]
Canonical SMILES	CCOC(=O)C1=C(N=C(S1)Br)Cl	
Storage Conditions	Store at 0-8°C	[1]

Synonyms:

- 2-Bromo-5-chloro-thiazole-4-carboxylic acid ethyl ester[\[1\]](#)[\[3\]](#)
- Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate[\[3\]](#)
- 4-Thiazolecarboxylic acid, 2-bromo-5-chloro-, ethyl ester[\[3\]](#)

Synthesis and Experimental Protocols

The synthesis of **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** typically involves a multi-step process starting from simpler precursors. While specific patented methods exist, a general and logical synthetic pathway can be inferred from the synthesis of analogous thiazole compounds.[\[4\]](#) A common approach involves the Hantzsch thiazole synthesis followed by halogenation steps.

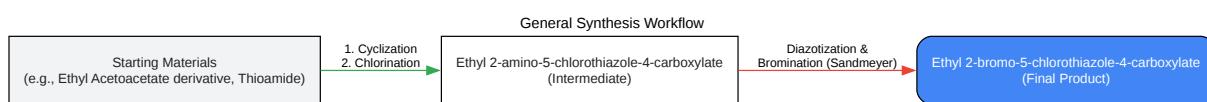
General Experimental Protocol:

- Thiazole Ring Formation (Cyclization): The synthesis often begins with the cyclization of a thioamide with an α -halocarbonyl compound to form the core thiazole ring. For this specific

molecule, this would likely involve reacting a derivative of ethyl 3-halo-2-oxobutanoate with a thioamide.

- Chlorination: The thiazole ring is then chlorinated at the 5-position. This can be achieved using various chlorinating agents such as N-chlorosuccinimide (NCS) or sulfonyl chloride (SO_2Cl_2).
- Diazotization and Bromination: To introduce the bromine at the 2-position, an amino group is first installed at this position. This 2-amino-5-chlorothiazole intermediate is then subjected to a Sandmeyer-type reaction. The amino group is converted to a diazonium salt using sodium nitrite in a strong acid (like HBr), which then decomposes in the presence of a copper(I) bromide catalyst to yield the final 2-bromo product.

The diagram below illustrates a logical workflow for the synthesis of this compound.



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Caption: Generalized synthetic pathway for the target compound.

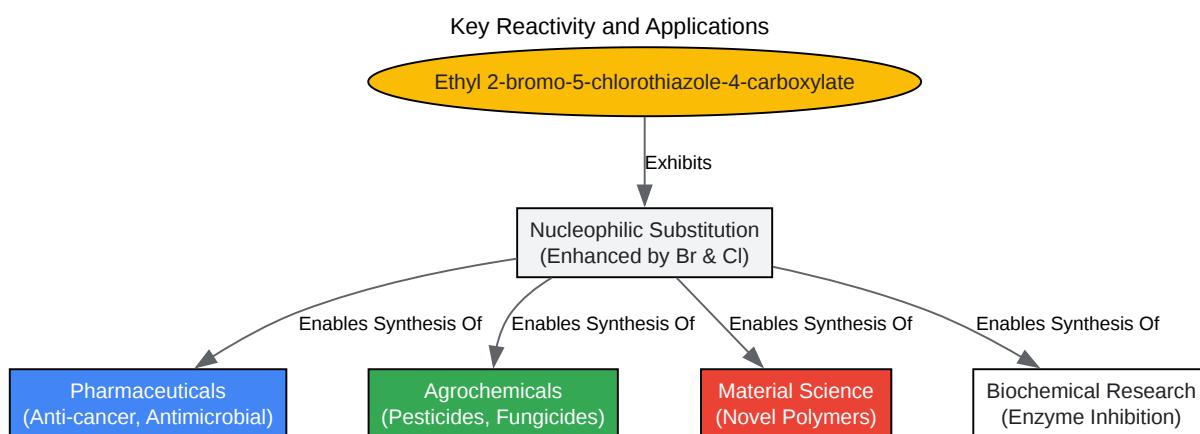
Chemical Reactivity and Applications

The reactivity of **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** is dominated by the electrophilic nature of its thiazole ring, enhanced by the bromine and chlorine substituents.^[1] This makes it an excellent substrate for nucleophilic substitution reactions, where the halogen atoms can be displaced by various nucleophiles to create a diverse range of derivatives.^[1]

This reactivity profile makes the compound a highly valuable intermediate in several industrial and research fields.

Key Application Areas:

- Pharmaceutical Development: It is a key building block for synthesizing active pharmaceutical ingredients (APIs). It is particularly noted for its use in developing anti-inflammatory, antimicrobial, anti-infective, and anti-cancer agents.[1][5]
- Agrochemicals: The compound is used to formulate advanced crop protection products, including effective pesticides and fungicides, contributing to improved crop yields.[1]
- Material Science: Researchers are exploring its use in creating novel materials with enhanced properties like thermal stability and degradation resistance.[1]
- Biochemical Research: It is utilized in studies involving enzyme inhibition and receptor binding, which helps in understanding biological pathways and disease mechanisms.[1]



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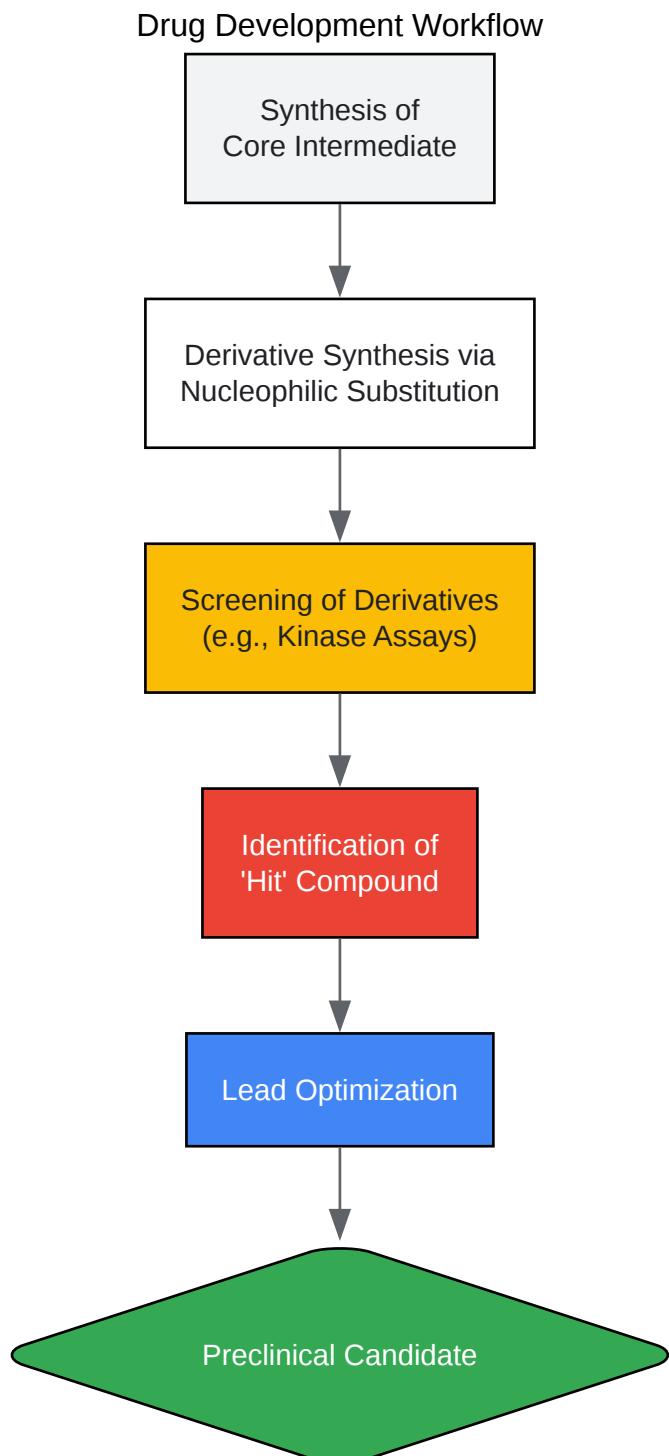
Caption: Reactivity profile leading to diverse applications.

Signaling Pathways and Mechanism of Action

While specific signaling pathways directly modulated by **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** are not extensively documented, its derivatives are often designed as inhibitors of key enzymes in pathological processes. For instance, thiazole derivatives are known to target

kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and apoptosis.

The logical workflow for developing a drug candidate from this intermediate would involve several key stages, from initial synthesis to biological screening.



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Caption: Logical workflow from chemical intermediate to preclinical candidate.

Safety and Handling

Detailed safety information for **Ethyl 2-bromo-5-chlorothiazole-4-carboxylate** is not readily available. However, based on the data for structurally similar compounds like Ethyl 5-bromo-2-chlorothiazole-4-carboxylate, the following hazards may be associated with it.^[6] Users must consult the specific Safety Data Sheet (SDS) for this compound before handling.

Potential Hazard Statements (based on similar compounds):

- H302: Harmful if swallowed.^[6]
- H315: Causes skin irritation.^[6]
- H319: Causes serious eye irritation.^[6]
- H335: May cause respiratory irritation.^[6]

Recommended Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.^[6]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[6]

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.

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